4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core fused with a piperazine ring and a phenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multistep reactions. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with 4-phenylpiperazine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like Cs2CO3 .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) to modify the aldehyde group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, NaBH4 for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane and ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can convert the aldehyde group to an alcohol. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for treating neurodegenerative diseases . The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
4-Oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a piperazine ring and a pyrimidine core but differs in its functional groups and biological activities.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound has a similar pyrido[1,2-a]pyrimidine core but includes different substituents, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-14-16-18(20-17-8-4-5-9-23(17)19(16)25)22-12-10-21(11-13-22)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDONZZNIGLJOJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)N4C=CC=CC4=N3)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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